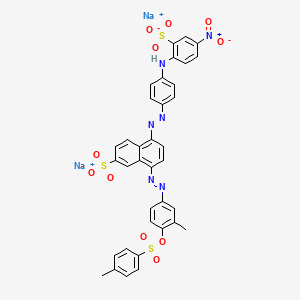
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol is a derivative of catechin, a type of flavanol commonly found in various plants, particularly in tea leaves. Catechins are known for their potent antioxidant properties and have been extensively studied for their health benefits. This compound, specifically, is a modified form where a heptyl group is attached to the catechin molecule, potentially altering its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: (2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol can be synthesized through a series of chemical reactions starting from catechin. The process typically involves the alkylation of catechin with a heptyl halide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C, to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of heptyl-3-catechin may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: To ensure consistent product quality and yield.
Purification techniques: Such as high-performance liquid chromatography (HPLC) to isolate and purify the final product.
化学反应分析
Types of Reactions: (2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert it back to its original catechin form.
Substitution: The heptyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reactions: Often involve nucleophiles like amines or thiols.
Major Products:
Oxidation products: Quinones and other oxidized derivatives.
Reduction products: Catechin and its reduced forms.
Substitution products: Various heptyl-substituted catechins depending on the nucleophile used.
科学研究应用
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of alkylation on flavanols.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its neuroprotective effects and potential in treating neurodegenerative diseases.
Industry: Utilized in the development of functional foods and nutraceuticals due to its enhanced stability and bioavailability compared to unmodified catechin.
作用机制
The mechanism of action of heptyl-3-catechin involves its interaction with various molecular targets and pathways:
Antioxidant activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Neuroprotective effects: It chelates metal ions and prevents the formation of reactive oxygen species, protecting neurons from oxidative damage.
相似化合物的比较
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol can be compared with other catechin derivatives such as:
Epicatechin: Another flavanol with similar antioxidant properties but without the heptyl modification.
Epigallocatechin gallate (EGCG): A well-known catechin with potent health benefits, commonly found in green tea.
Gallocatechin: A catechin derivative with additional hydroxyl groups, enhancing its antioxidant capacity.
Uniqueness: this compound stands out due to its heptyl group, which enhances its lipophilicity, stability, and bioavailability, making it a promising candidate for various therapeutic and industrial applications.
属性
CAS 编号 |
71628-07-4 |
|---|---|
分子式 |
C22H28O6 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3-heptoxy-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C22H28O6/c1-2-3-4-5-6-9-27-21-13-16-18(25)11-15(23)12-20(16)28-22(21)14-7-8-17(24)19(26)10-14/h7-8,10-12,21-26H,2-6,9,13H2,1H3/t21-,22+/m0/s1 |
InChI 键 |
DFUVOFPBVOQUIM-FCHUYYIVSA-N |
SMILES |
CCCCCCCOC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
手性 SMILES |
CCCCCCCO[C@H]1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O |
规范 SMILES |
CCCCCCCOC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
Key on ui other cas no. |
71628-07-4 |
同义词 |
heptyl-3-catechin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(1R,13R,14R,26R)-1,14-dihydroxy-9,22-diphenyl-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B1215986.png)

![2-[3-(Quinolin-2-ylmethoxy)anilino]benzoate](/img/structure/B1215989.png)
![N-(cyclohexylmethyl)-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazolin-9-amine](/img/structure/B1215990.png)
![7-(methoxymethyl)-3-(2-methoxyphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B1215993.png)

